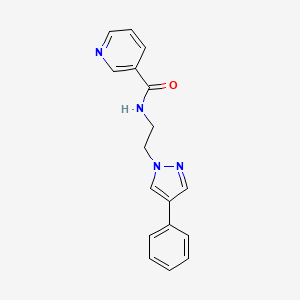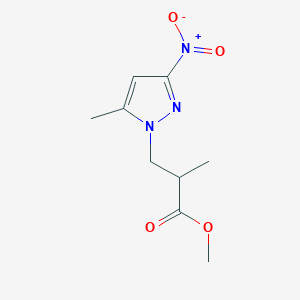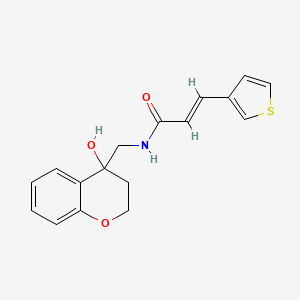
3,4,5-trimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-trimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide, also known as TPN-729, is a novel compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential application in the field of neuroscience and neuropharmacology.
Mecanismo De Acción
The exact mechanism of action of 3,4,5-trimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide is not fully understood. However, it has been shown to modulate the activity of the sigma-1 receptor, which is involved in a variety of cellular processes, including calcium signaling, neurotransmitter release, and cell survival. This compound may also interact with other proteins in the central nervous system, which may contribute to its effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant effects. This compound has also been shown to reduce inflammation in the brain, which may have implications for the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3,4,5-trimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in neurological disorders. However, one limitation is that this compound is a relatively new compound, and more research is needed to fully understand its effects and potential applications.
Direcciones Futuras
There are several future directions for research on 3,4,5-trimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide. One area of interest is the potential therapeutic applications of this compound for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the role of the sigma-1 receptor in cellular processes, and how this compound may modulate these processes. Further research is also needed to understand the long-term effects of this compound and its potential side effects.
In conclusion, this compound is a novel compound that has potential applications in the field of neuroscience and neuropharmacology. It has been shown to modulate the activity of the sigma-1 receptor, which may have therapeutic implications for neurological disorders. Further research is needed to fully understand the effects and potential applications of this compound.
Métodos De Síntesis
The synthesis of 3,4,5-trimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide involves the reaction of 3,4,5-trimethoxybenzoic acid with oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-(2-oxopyrrolidin-1-yl)aniline to yield this compound. The synthesis method has been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
3,4,5-trimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide has potential application in the field of neuroscience and neuropharmacology. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein found in the central nervous system. The sigma-1 receptor has been implicated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. This compound has been shown to modulate the activity of the sigma-1 receptor, which may have therapeutic implications for these disorders.
Propiedades
IUPAC Name |
3,4,5-trimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-25-16-10-13(11-17(26-2)19(16)27-3)20(24)21-14-6-4-7-15(12-14)22-9-5-8-18(22)23/h4,6-7,10-12H,5,8-9H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXSOAAZDVIPTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=CC=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B2620409.png)

![4-[4-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole](/img/structure/B2620412.png)

![N4-(3,5-dimethylphenyl)-N6-(furan-2-ylmethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2620414.png)
![3-[(chloroacetyl)amino]-N-ethylbenzamide](/img/structure/B2620415.png)

![1-(3,4-Dichlorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2620419.png)
![1-[4-(Adamantan-1-yl)phenoxy]-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2620421.png)